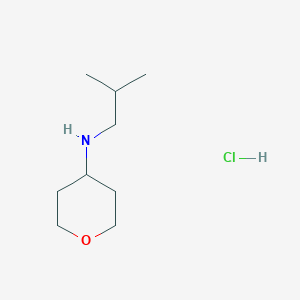
3-(Piperidin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is a white crystalline solid, soluble in water and common organic solvents.
- Its IUPAC name is 3-piperidin-2-ylpropan-1-amine .
3-(Piperidin-2-yl)propan-1-amine: is an organic compound with the chemical formula . It consists of a piperidine ring (a six-membered nitrogen-containing ring) and an amino-propyl group.
CAS Registry Number: 6217-17-0.
Preparation Methods
- Synthetic Routes:
- One common synthetic route involves the reaction of piperidine with acrylonitrile followed by reduction:
Piperidine+AcrylonitrileReductionthis compound
- Another method is the reductive amination of 2-ethylpiperidine with formaldehyde.
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology and Medicine:
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Molecular Targets: The compound may interact with receptors or enzymes due to its piperidine moiety.
Pathways Involved: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of a piperidine ring and an amino-propyl group distinguishes it.
Similar Compounds:
Remember that safety precautions should be followed when handling this compound, especially considering its toxicity and flammability
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
3-piperidin-2-ylpropan-1-amine |
InChI |
InChI=1S/C8H18N2/c9-6-3-5-8-4-1-2-7-10-8/h8,10H,1-7,9H2 |
InChI Key |
JGCIUMXQWMILGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13519299.png)

![4-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoicacid](/img/structure/B13519324.png)



![2-cyano-N-[4-(4-fluoro-1H-1,3-benzodiazol-2-yl)phenyl]-2,2-dimethylacetamide](/img/structure/B13519344.png)





